molecular formula C16H16ClNO2 B5689599 N-(3-chloro-2-methylphenyl)-2-(4-methoxyphenyl)acetamide

N-(3-chloro-2-methylphenyl)-2-(4-methoxyphenyl)acetamide

Cat. No. B5689599
M. Wt: 289.75 g/mol
InChI Key: JROLYZCLIHJMHD-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-(4-methoxyphenyl)acetamide, also known as CMMPA, is a chemical compound that belongs to the class of acetanilide derivatives. It is a white crystalline powder that is soluble in organic solvents and has been extensively studied for its potential applications in the field of medicinal chemistry.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-2-(4-methoxyphenyl)acetamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been investigated for its anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use as an anticancer agent and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The exact mechanism of action of N-(3-chloro-2-methylphenyl)-2-(4-methoxyphenyl)acetamide is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in the inflammatory response and pain perception.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-2-(4-methoxyphenyl)acetamide has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in various animal models. It has also been shown to inhibit the growth of cancer cells and to protect against neurodegenerative diseases by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3-chloro-2-methylphenyl)-2-(4-methoxyphenyl)acetamide in lab experiments is its relatively low cost and easy availability. However, one of the limitations is its potential toxicity, which may require the use of appropriate safety precautions and the need for further studies to determine its safety profile.

Future Directions

There are several future directions for the research on N-(3-chloro-2-methylphenyl)-2-(4-methoxyphenyl)acetamide. One area of interest is its potential use as an anticancer agent, particularly in combination with other chemotherapeutic drugs. Another area of interest is its potential use as a treatment for neurodegenerative diseases, which may require further studies on its pharmacokinetics and safety profile. Additionally, further studies may be needed to explore the potential of N-(3-chloro-2-methylphenyl)-2-(4-methoxyphenyl)acetamide as a treatment for other inflammatory conditions such as arthritis and inflammatory bowel disease.
In conclusion, N-(3-chloro-2-methylphenyl)-2-(4-methoxyphenyl)acetamide is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-(3-chloro-2-methylphenyl)-2-(4-methoxyphenyl)acetamide as a therapeutic agent.

Synthesis Methods

The synthesis of N-(3-chloro-2-methylphenyl)-2-(4-methoxyphenyl)acetamide involves the reaction between 3-chloro-2-methylphenylamine and 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is carried out under reflux conditions. The resulting product is then purified by recrystallization from a suitable solvent such as ethanol or methanol.

properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2/c1-11-14(17)4-3-5-15(11)18-16(19)10-12-6-8-13(20-2)9-7-12/h3-9H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JROLYZCLIHJMHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-2-methylphenyl)-2-(4-methoxyphenyl)acetamide

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